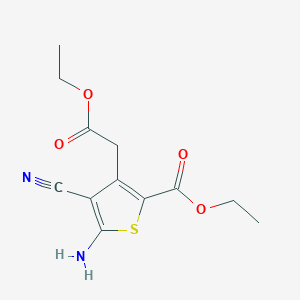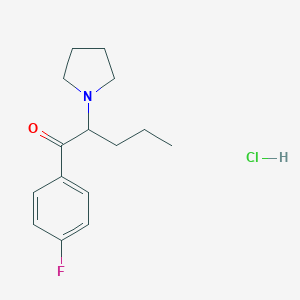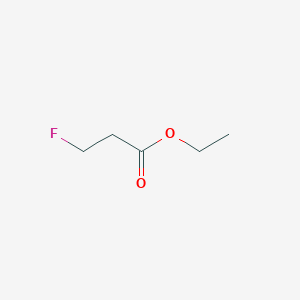![molecular formula C48H36N6O6 B159167 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl- CAS No. 10127-03-4](/img/structure/B159167.png)
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as Sudan IV and is widely used as a dye in histology and microscopy. However, recent research has shown that this compound has several other potential applications, including in the field of medicine, agriculture, and environmental sciences.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] in inhibiting cancer cell growth is not fully understood. However, it is believed that the compound works by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the activity of certain enzymes that are essential for cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] has several biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to reduce cholesterol levels and improve liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] in lab experiments is its low cost and easy availability. However, one of the limitations of using this compound is its potential toxicity, especially at high concentrations. Therefore, it is important to use this compound with caution and follow appropriate safety measures.
Direcciones Futuras
There are several future directions for research on 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-]. One of the most promising areas of research is its potential application in developing new anticancer drugs. Further research is also needed to understand the mechanism of action of this compound and its potential toxicity. Additionally, research is needed to explore the potential applications of this compound in other fields such as agriculture and environmental sciences.
Conclusion:
In conclusion, 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] is a synthetic compound that has several potential applications in scientific research. Its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties make it a promising compound for developing new drugs and therapies. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] involves the reaction of 2-naphthol with diazotized 4,4'-diaminodiphenylmethane in the presence of hydrochloric acid. The resulting compound is then purified using various techniques such as recrystallization, column chromatography, and thin-layer chromatography.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Recent studies have shown that this compound has potent anticancer properties and can inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells.
Propiedades
Número CAS |
10127-03-4 |
|---|---|
Nombre del producto |
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl- |
Fórmula molecular |
C48H36N6O6 |
Peso molecular |
792.8 g/mol |
Nombre IUPAC |
3-hydroxy-4-[[4-[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C48H36N6O6/c1-59-41-27-29(21-23-39(41)51-53-43-35-19-11-9-13-31(35)25-37(45(43)55)47(57)49-33-15-5-3-6-16-33)30-22-24-40(42(28-30)60-2)52-54-44-36-20-12-10-14-32(36)26-38(46(44)56)48(58)50-34-17-7-4-8-18-34/h3-28,55-56H,1-2H3,(H,49,57)(H,50,58) |
Clave InChI |
FUWKVWMULKARSR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O)OC)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O)OC)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8)O |
Otros números CAS |
10127-03-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



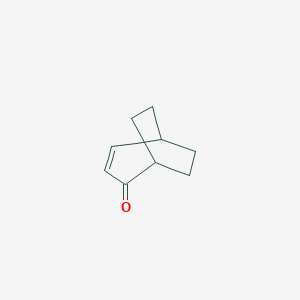
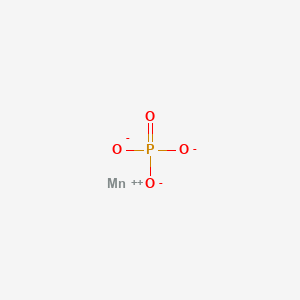
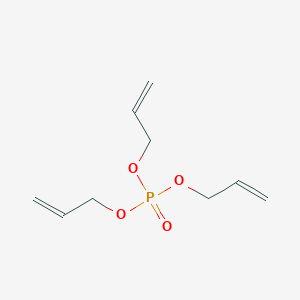
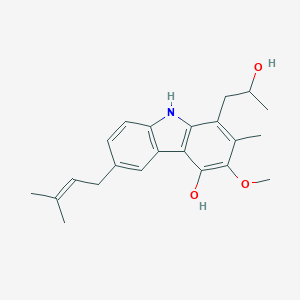
![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)
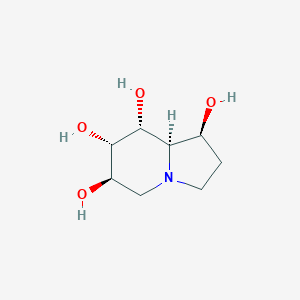
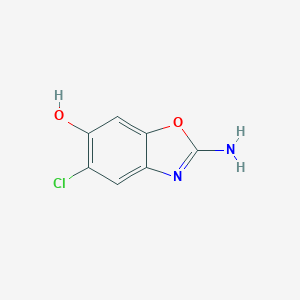
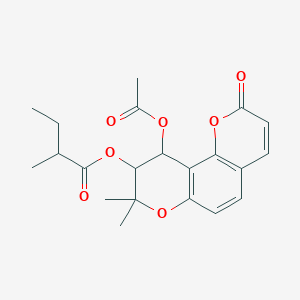
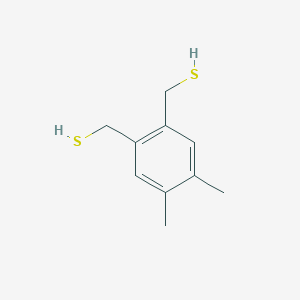
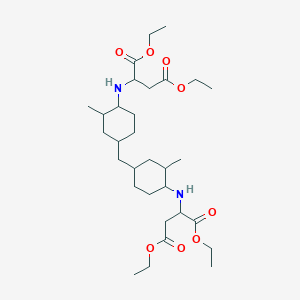
![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)
